8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Overview
Description
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a bicyclic structure with a boron-containing dioxaborolane group
Mechanism of Action
Mode of Action
The presence of the tetramethyl-1,3,2-dioxaborolane group suggests that it may participate in boron-mediated organic synthesis reactions . These reactions often involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .
Pharmacokinetics
Boron-containing compounds are known to have diverse pharmacokinetic properties, depending on their chemical structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of boron-containing groups can be influenced by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the formation of the bicyclic core followed by the introduction of the dioxaborolane group. One common method involves the use of palladium-catalyzed borylation reactions. For example, the borylation at the benzylic C-H bond of alkylbenzenes can be achieved in the presence of a palladium catalyst to form pinacol benzyl boronate . The reaction conditions often include the use of bis(pinacolato)diboron or pinacolborane as the boron source and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and materials.
Scientific Research Applications
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but lacks the boron-containing dioxaborolane group.
Phenethylamine: Another structurally related compound, but without the bicyclic core and boron group.
2-(4-Methoxyphenyl)ethylamine: Similar in structure but differs in functional groups and overall reactivity.
Uniqueness
What sets 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene apart is its unique combination of a bicyclic core and a boron-containing dioxaborolane group
Properties
IUPAC Name |
8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFYNGPXDWTHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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